3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid
CAS No.: 2138238-33-0
Cat. No.: VC5143115
Molecular Formula: C23H25NO4
Molecular Weight: 379.456
* For research use only. Not for human or veterinary use.
![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid - 2138238-33-0](/images/structure/VC5143115.png)
Specification
CAS No. | 2138238-33-0 |
---|---|
Molecular Formula | C23H25NO4 |
Molecular Weight | 379.456 |
IUPAC Name | 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
Standard InChI | InChI=1S/C23H25NO4/c25-22(26)16-7-5-6-15(12-16)13-24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,15-16,21H,5-7,12-14H2,(H,24,27)(H,25,26) |
Standard InChI Key | JVVXKDJNOOYSOU-UHFFFAOYSA-N |
SMILES | C1CC(CC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Basic Properties
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid (CAS: 312965-05-2) has the molecular formula C₂₃H₂₅NO₄ and a molecular weight of 379.45 g/mol (calculated from isotopic composition) . Its structure comprises:
-
A cyclohexane ring substituted at the 1-position with a carboxylic acid group.
-
A 3-aminomethyl group protected by the fluorenylmethoxycarbonyl (Fmoc) moiety, a standard protecting group in peptide synthesis .
Table 1: Key Physicochemical Properties
Stereochemical Configuration
The compound exhibits cis-1,3 stereochemistry (1R,3S), confirmed by X-ray crystallography and NMR studies . This configuration is critical for its role in inducing conformational constraints in synthetic peptides .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from cis-3-aminocyclohexane-1-carboxylic acid:
-
Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (dioxane/water) with NaHCO₃ as a base .
-
Purification: The crude product is purified via reverse-phase HPLC, yielding >95% purity (confirmed by LC-MS) .
Key Reaction:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72–7.68 (m, 2H, Fmoc ArH), 7.42–7.35 (m, 4H, Fmoc ArH), 4.32 (d, J = 6.8 Hz, 2H, OCH₂), 3.12 (t, J = 6.5 Hz, 1H, NH), 2.95–2.85 (m, 1H, cyclohexane CH), 1.85–1.45 (m, 8H, cyclohexane CH₂) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 174.8 (COOH), 156.2 (Fmoc C=O), 143.9–120.1 (Fmoc aromatic carbons), 54.1 (OCH₂), 46.7 (cyclohexane C1), 38.5 (CH₂NH), 28.9–23.1 (cyclohexane CH₂) .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group enables iterative coupling in SPPS due to its:
-
Orthogonal stability: Resistant to piperidine deprotection (20% in DMF) but cleavable by TFA .
-
Steric effects: The bulky Fmoc group prevents β-sheet aggregation during synthesis, improving yields of long peptides (>30 residues) .
Case Study: Inhibitor Design for SARS-CoV-2 3CL Protease
A 2021 study incorporated this compound into peptidyl-fluoromethyl ketones (PFMKs) targeting the SARS-CoV-2 main protease :
-
Inhibition potency: Complete protease inhibition at 25 μM (gel-based assay) .
-
Mechanism: The cyclohexane scaffold imposes rigidity, optimizing binding to the protease’s S1 pocket .
Biological and Pharmacological Relevance
Protease Inhibition
Derivatives of this compound show activity against cysteine proteases (e.g., cathepsin B) and serine proteases (e.g., trypsin) . Modifications to the cyclohexane ring modulate selectivity:
-
Electron-withdrawing groups (e.g., -CF₃) enhance binding to cysteine proteases (Ki = 0.8 nM) .
-
Hydrophobic substituents improve blood-brain barrier penetration in neurotargeted inhibitors .
Organocatalysis
The cyclohexane backbone serves as a chiral scaffold in asymmetric catalysis:
-
Michael addition: Enantiomeric excess (ee) up to 92% achieved using Fmoc-derived catalysts .
-
Dynamic kinetic resolution: Facilitates racemization-free synthesis of β-amino acids .
Future Directions and Challenges
Targeted Drug Delivery
Conjugating this compound to lipid nanoparticles (LNPs) could enhance cellular uptake of peptide therapeutics. Preliminary data show a 3-fold increase in tumor penetration in murine models .
Environmental Stability
Current limitations include hydrolytic instability at physiological pH (t₁/₂ = 4.2 h at pH 7.4) . Strategies under investigation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume